molecular formula C17H13N5O B2570567 N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021134-38-2

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2570567
CAS No.: 1021134-38-2
M. Wt: 303.325
InChI Key: DSLPSPZKDSTVLJ-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation and Structural Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is derived through careful analysis of its molecular architecture and follows established naming conventions for heterocyclic compounds containing multiple nitrogen atoms. The compound's structure consists of a pyrazolo[3,4-d]pyrimidine bicyclic core system, which serves as the parent framework for nomenclature purposes. The pyrazolo[3,4-d]pyrimidine system represents a fused ring arrangement where a pyrazole ring shares two adjacent carbon atoms with a pyrimidine ring, creating a rigid bicyclic structure that forms the foundation for systematic naming. The positioning of substituents follows the standard numbering system for this heterocyclic framework, where the nitrogen atoms in the pyrazole ring are assigned positions 1 and 2, while the pyrimidine ring carbons and nitrogens follow sequential numbering. The primary substituent, a 4-phenoxyphenyl group, is located at position 3 of the bicyclic system, leading to the systematic name 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Structural validation of this nomenclature is supported by spectroscopic data and crystallographic studies that confirm the precise positioning of functional groups. The 4-phenoxyphenyl substituent consists of a phenyl ring connected through an oxygen bridge to another phenyl ring, with this entire moiety attached to carbon atom 3 of the pyrazolo[3,4-d]pyrimidine core. The amino group (-NH2) is positioned at carbon atom 4 of the bicyclic system, adjacent to the 4-phenoxyphenyl substituent. The "1H" designation in the systematic name indicates that the compound exists in a tautomeric form where a hydrogen atom is located on nitrogen atom 1 of the pyrazole ring, distinguishing it from other possible tautomeric arrangements. Chemical structure validation through computational chemistry confirms that this tautomeric form represents the most stable electronic configuration under standard conditions.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c1-2-4-13(5-3-1)23-14-8-6-12(7-9-14)21-16-15-10-20-22-17(15)19-11-18-16/h1-11H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLPSPZKDSTVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-aminopyrrolo[2,3-d]pyrimidine with 4-phenoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as an anticancer agent. It acts as a selective inhibitor of certain kinases involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapies.

Case Study:
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway. The results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to modulate inflammatory responses through the inhibition of specific cytokines.

Data Table: Anti-inflammatory Effects

Concentration (µM)Cytokine Inhibition (%)
1025
5050
10075

This table summarizes findings from experiments where the compound was tested against TNF-alpha and IL-6 production in macrophages .

Neuroprotective Effects

Emerging studies suggest that this compound may also exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its mechanism involves the inhibition of neuroinflammatory pathways and protection against oxidative stress.

Case Study:
In a model of neurodegeneration, administration of this compound resulted in reduced neuronal apoptosis and improved cognitive function metrics compared to control groups .

Pharmacological Insights

The pharmacokinetic profile of this compound shows favorable absorption characteristics with moderate bioavailability. Its lipophilicity allows for effective penetration across biological membranes, which is critical for its therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound’s antitubercular activity is attributed to its ability to interfere with the synthesis of essential components in Mycobacterium tuberculosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Pyrazolopyrimidine Core

The biological and physicochemical properties of pyrazolopyrimidines are highly dependent on substituents. Below is a comparative analysis:

Compound Name Substituents Molecular Weight Key Biological Activity Synthesis Method References
N-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Phenoxyphenyl 345.38 BTK degradation (PROTACs), kinase inhibition Suzuki coupling, Mitsunobu reaction
N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine N-Methyl, 1-Methyl 163.18 Not explicitly reported (simpler structure for foundational studies) Direct alkylation
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2,4-Dimethylphenyl, 4-methylbenzyl 383.47 Unknown (bulky aromatic groups may enhance lipophilicity) SNAr or Ullmann coupling
N-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-Fluorophenyl 255.25 Potential kinase inhibition (fluorine enhances electronegativity and binding affinity) Buchwald-Hartwig amination
1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1NA-PP1) tert-Butyl, 1-naphthyl 345.42 Selective inhibition of analog-sensitive (AS) PKC isoforms Multi-step alkylation and coupling
3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Phenoxyphenyl, piperidin-3-yl (chiral center) 428.50 CNS-penetrant kinase inhibitor (explored for Toxoplasma gondii) Suzuki coupling with boronic acids
N-(4-Chlorophenyl)-6-(methylsulfonyl)-1-[2-phenylvinyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl, methylsulfonyl, styryl 425.91 Antibacterial activity (vs. S. aureus and E. coli) Oxidation of thioether to sulfonyl
2.2. Key Structural and Functional Insights
  • Aromatic Substituents: The 4-phenoxyphenyl group in the target compound enhances kinase binding via π-π stacking . Analogous compounds with naphthyl (1NA-PP1) or chlorophenyl groups () show similar effects but vary in selectivity . Electron-withdrawing groups (e.g., 3-fluorophenyl in ) improve binding affinity to ATP pockets in kinases .
  • Sulfur-Containing Modifications :

    • Sulfonyl (e.g., compound 11 in ) or thioether groups (e.g., ) influence solubility and antibacterial efficacy. Oxidation of thioethers to sulfones enhances metabolic stability .
  • Hybrid Structures: Fusion with thieno[3,2-d]pyrimidine () or quinoline () introduces planar heterocycles, improving DNA intercalation or kinase inhibition .

Biological Activity

N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known by its CAS number 330786-24-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Molecular Structure

  • IUPAC Name : 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Molecular Formula : C17_{17}H13_{13}N5_5O
  • Molecular Weight : 303.32 g/mol
  • Purity : 97% .

Hazard Information

The compound is classified with several hazard statements indicating potential toxicity:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation .

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cellular proliferation. Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

In Vitro Studies

Several studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa0.36CDK2 inhibitor
HCT1161.8CDK9 inhibitor
A375Not specifiedAntiproliferative effects

These results suggest that this compound may serve as a promising candidate for further development in cancer therapeutics .

Case Studies

  • Hypoxic Human Leukemia Cells :
    A study focused on the synthesis and biological activity of pyrazolo[3,4-d]pyrimidines showed that compounds similar to this compound demonstrated significant activity in hypoxic conditions typical of solid tumors. The lead optimization resulted in enhanced potency against leukemia cells under low oxygen levels .
  • Selectivity Profile :
    Another investigation highlighted the selectivity of this compound towards CDK2 over CDK9, with a reported selectivity index of 265-fold, indicating its potential for targeted therapy with reduced off-target effects .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for evaluating the therapeutic potential of any compound:

Property Description
AbsorptionRapid absorption observed in preclinical models
DistributionHigh tissue distribution noted in tumor models
MetabolismPrimarily hepatic metabolism; further studies needed
ExcretionRenal excretion predominant; dosage adjustments may be necessary

These pharmacokinetic profiles suggest that this compound may be suitable for systemic administration in clinical settings .

Q & A

What are the established synthetic methodologies for N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?

Basic
The synthesis of this compound and its derivatives involves multi-step organic reactions:

  • Core scaffold formation : Pyrazolo[3,4-d]pyrimidine intermediates are functionalized via nucleophilic substitution or coupling reactions. For example, alkylation with 4-phenoxyphenyl groups is achieved using aryl halides in dry acetonitrile under reflux .
  • Microwave-assisted synthesis : Optimized three-component reactions yield diaminopyrazolopyrimidine derivatives (e.g., 43–65% yields) using substituted anilines and microwave irradiation .
  • PROTAC precursor synthesis : Mitsunobu reactions introduce piperidine substituents, enabling linker attachment for proteolysis-targeting chimera (PROTAC) designs .
Method Key Reagents/ConditionsSolventYield (%)Reference
AlkylationAryl halides, K₂CO₃, refluxAcetonitrile43–65
Multicomponent microwaveSubstituted anilines, 150°CToluene43–65
Mitsunobu reactionDIAD, Ph₃P, piperidine derivativeDMFNot specified

Which spectroscopic and analytical techniques are critical for structural validation of this compound?

Basic

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 10.0–10.5 ppm) confirm substitution patterns .
  • IR spectroscopy : N-H stretches (3150–3350 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) validate functional groups .
  • Elemental analysis : Ensures stoichiometric accuracy (e.g., C 55.82%, H 3.98% for derivatives) .
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography .

How can researchers resolve contradictions in kinase inhibition data across studies?

Advanced
Discrepancies in IC₅₀ values or selectivity profiles require:

Assay standardization : Use consistent kinase panels (e.g., Src, RET, KDR) and ATP concentrations .

Cellular context validation : Compare inhibition in isogenic cell lines (e.g., MCF-7 vs. TNBC models) to rule out off-target effects .

Structural analysis : Molecular docking (e.g., with Src kinase PDB structures) identifies critical binding interactions that explain selectivity differences .

What strategies optimize the compound’s incorporation into PROTAC designs?

Advanced
Key steps for PROTAC development:

Warhead modification : Introduce piperidine groups via Mitsunobu reactions to enable linker conjugation .

Linker engineering : Use ω-bromo esters (e.g., tert-butyl 2-(2-bromoethoxy)acetate) for controlled elongation and solubility .

E3 ligase conjugation : Couple modified cores to VHL ligands via amide bond formation .

Biological validation : Assess degradation efficiency via Western blotting (e.g., BTK or Src degradation assays) .

How do structural modifications influence kinase selectivity and potency?

Advanced

  • Substitution at N1 : Piperidine or cyclopentyl groups enhance Src inhibition (IC₅₀ = 0.003 μM) by improving hydrophobic interactions .
  • C3 modifications : Phenylethynyl groups increase KDR inhibition (IC₅₀ = 0.032 μM) but may reduce solubility .
  • Thiomethyl vs. alkylthio : Thiomethyl derivatives show better RET kinase selectivity (71% inhibition at 100 nM) .
Modification Target KinaseIC₅₀ (μM)Selectivity FactorReference
Piperidine at N1Src0.003>100x vs. MAPK
Phenylethynyl at C3KDR0.03210x vs. Src
Thiomethyl at C6RET0.15x vs. VEGFR

What computational methods predict binding modes and off-target risks?

Advanced

  • Molecular docking : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., Src kinase PDB: 2SRC) .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify critical residues (e.g., Lys295 in Src) .
  • Machine learning : Train models on kinase inhibition datasets to predict off-target effects (e.g., MAPK pathway kinases) .

How are synthetic yields improved for complex derivatives?

Basic

  • Solvent optimization : Dichloromethane improves urea/thiourea coupling efficiency vs. acetonitrile .
  • Microwave assistance : Reduces reaction time from 24h to 30 minutes for diaminopyrimidine derivatives .
  • Purification : Recrystallization from acetonitrile enhances purity (>95%) .

What mechanisms underlie its anti-cancer activity in triple-negative breast cancer (TNBC)?

Advanced

  • Multikinase inhibition : Dual Src/KDR targeting (IC₅₀ < 0.1 μM) suppresses metastasis and angiogenesis .
  • PROTAC-mediated degradation : Induces BTK degradation, reducing TNBC cell proliferation (EC₅₀ = 50 nM) .
  • MAPK pathway modulation : Inhibits ERK1/2 phosphorylation at 100 nM concentrations .

How do researchers address discrepancies in biological activity between in vitro and in vivo models?

Advanced

  • Pharmacokinetic profiling : Measure bioavailability (>60% in mice) and half-life (t₁/₂ = 8h) to optimize dosing .
  • Metabolite identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) contributing to efficacy .
  • Toxicity screens : Assess hepatotoxicity via ALT/AST levels to balance potency and safety .

What methods validate target engagement in cellular assays?

Advanced

  • Cellular thermal shift assays (CETSA) : Confirm Src kinase target engagement by measuring thermal stability shifts .
  • Phospho-kinase arrays : Profile ERK1/2 or AKT phosphorylation to assess pathway inhibition .
  • CRISPR validation : Knockout of Src or RET in cell lines confirms on-target effects .

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